伊格列净
描述
Evogliptin (INN; trade names Suganon, Evodine) is an antidiabetic drug in the dipeptidyl peptidase-4 (DPP-4) inhibitor or “gliptin” class of drugs . It was developed by the South Korean pharmaceutical company Dong-A ST and is approved for use in South Korea and Russia . It has been used in trials studying the treatment and screening of Osteoporosis, Renal Impairment, Type 2 Diabetes Mellitus, Diabetes Mellitis Type 2, and Diabetes Mellitus, Type 2 .
Molecular Structure Analysis
The IUPAC name of Evogliptin is (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-{[(2-methyl-2-propanyl)oxy]methyl}-2-piperazinone . The molecular formula is C19H26F3N3O3 and the molar mass is 401.430 g·mol−1 .Physical and Chemical Properties Analysis
Evogliptin has a molecular weight of 401.43 and a chemical formula of C19H26F3N3O3 .科学研究应用
药代动力学和药效学特征
- 伊格列净,一种二肽基肽酶 IV (DPP-IV) 抑制剂,表现出有效的药代动力学和药效学特征。在健康受试者的研究中,伊格列净在 5-20 mg 剂量范围内表现出线性药代动力学,在 4-5 小时内达到峰值血浆浓度,半衰期为 33-39 小时。该研究还注意到对 DPP-IV 活性的有效抑制,以及剂量依赖性地增加全身暴露和抑制血浆 DPP-IV 活性 (Gu 等,2014)。
调节 Sirt1/NF-κB 相互作用
- 伊格列净已被证明具有抗动脉粥样硬化作用,主要是通过调节 Sirt1/NF-κB 相互作用,从而抑制血管炎症。这在使用 ApoE 敲除小鼠模型的研究中得到证实,其中伊格列净减少了动脉粥样硬化斑块面积和巨噬细胞浸润到病变中,表明在抗动脉粥样硬化治疗中具有潜在益处 (Nguyen 等,2019)。
肾功能不全中的药代动力学
- 一项评估伊格列净在肾功能不全参与者中的药代动力学和药效学特征的研究发现,随着肾功能下降,伊格列净的血浆暴露和 DPP-4 活性抑制程度增加。这提示在肾功能不全患者中考虑剂量调整 (Oh 等,2017)。
独特的结合模式
- 通过晶体结构揭示了伊格列净与人二肽基肽酶 IV (DPP4) 的独特结合模式。这项研究强调了伊格列净形成的显着疏水相互作用和多个氢键,这有助于其高效力 (Lee 等,2017)。
与其他药物的相互作用
- 关于伊格列净与其他药物(如利福平和二甲双胍)之间药代动力学相互作用的研究表明,当与这些药物共同给药时,伊格列净的药代动力学没有显着改变,支持其在 2 型糖尿病的联合治疗中使用 (Shin 等,2022)。
体外代谢途径
- 体外研究概述了伊格列净在人肝制剂中的代谢途径,鉴定了几个代谢物并表征了负责其代谢的细胞色素 P450 (CYP) 酶。这提供了对由于遗传多态性导致的伊格列净代谢中个体差异的见解 (Jeong 等,2015)。
比较疗效研究
- 已经进行比较研究以评估伊格列净与其他 DPP-4 抑制剂的疗效,证明其在控制 2 型糖尿病患者血糖水平方面具有相似或更好的疗效 (Wang 等,2019)。
作用机制
未来方向
Evogliptin has been shown to have potential therapeutic benefits in conditions beyond diabetes. For example, it has been studied for its effects on diabetic cardiomyopathy, where it was found to improve cardiac function by reducing lipotoxicity and mitochondrial injury . Additionally, a systematic review and meta-analysis found that Evogliptin was non-inferior to other DPP-4 inhibitors like sitagliptin and linagliptin in managing HbA1c levels and adverse events . These findings suggest that Evogliptin may have a wide range of applications in the future.
属性
IUPAC Name |
(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDDAGSJHKEABN-MLGOLLRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153545 | |
Record name | Evogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00153545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222102-29-5 | |
Record name | Evogliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222102-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Evogliptin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evogliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12625 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Evogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00153545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EVOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09118300L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。